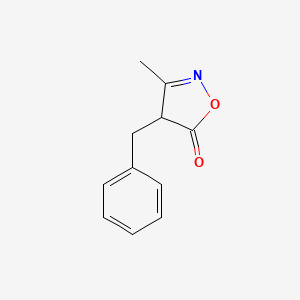
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative Pyrrolidine rings are commonly used in medicinal chemistry due to their unique structural properties, which can enhance the biological activity of compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine precursor. One common method is the use of Selectfluor, a fluorinating agent, which can introduce the fluorine atom into the pyrrolidine ring under mild conditions . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyrrolidines, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods can also incorporate green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), tetrabutylammonium fluoride (Bu4NF), and various oxidizing and reducing agents . Reaction conditions can vary widely but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can produce different functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural properties.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with unique chemical properties.
Uniqueness
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14FNO2 |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
(2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14FNO2/c1-2-3-8(9)4-6(7(11)12)10-5-8/h6,10H,2-5H2,1H3,(H,11,12)/t6-,8?/m0/s1 |
Clave InChI |
NJIGWPJQQDNCKQ-UUEFVBAFSA-N |
SMILES isomérico |
CCCC1(C[C@H](NC1)C(=O)O)F |
SMILES canónico |
CCCC1(CC(NC1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

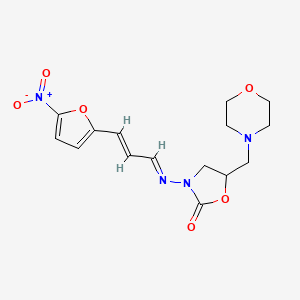
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
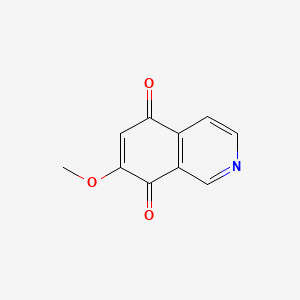

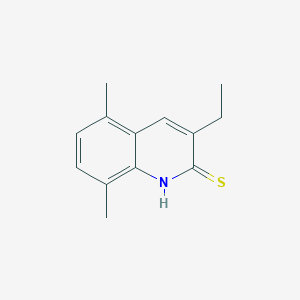
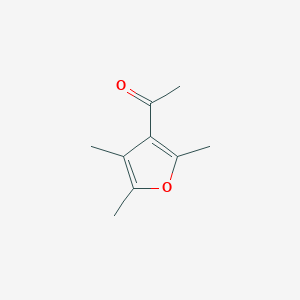
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
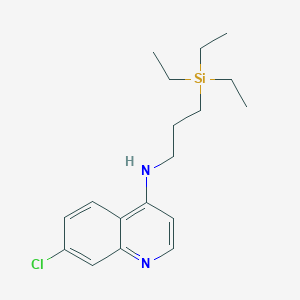
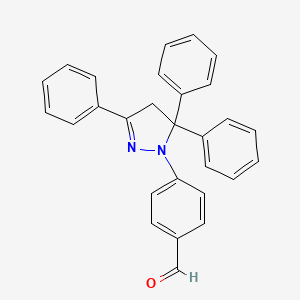
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
